molecular formula C8H6N2O7 B1621531 4-Methoxy-2,6-dinitrobenzoic acid CAS No. 95192-59-9

4-Methoxy-2,6-dinitrobenzoic acid

Cat. No. B1621531
CAS RN: 95192-59-9
M. Wt: 242.14 g/mol
InChI Key: DHLQYRJLNSXMPW-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dinitrobenzoic acid (MDNB) is a nitrobenzene derivative1. It is a chemical compound that has gained considerable attention in the scientific research community due to its unique chemical and biological properties1.



Synthesis Analysis

While there are no direct synthesis methods available for 4-Methoxy-2,6-dinitrobenzoic acid, related compounds such as 2-Methoxy-4-nitrobenzoic acid have been synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide2. Further research is needed to determine the exact synthesis process for 4-Methoxy-2,6-dinitrobenzoic acid.



Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,6-dinitrobenzoic acid is not directly available. However, related compounds such as 2-Methoxy-4-nitrobenzoic acid have a molecular formula of C8H7NO53. The molecular weight of 4-Methoxy-2,6-dinitrobenzoic acid is 242.14 g/mol1.



Chemical Reactions Analysis

The chemical reactions involving 4-Methoxy-2,6-dinitrobenzoic acid are not well-documented. However, related compounds such as 2,4-dinitrobenzoic acid have been used in decarboxylative C-N cross-coupling reactions45.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-2,6-dinitrobenzoic acid are not well-documented. However, related compounds such as 4-methoxybenzoic acid have a melting point of 456.15 K6.


Scientific Research Applications

Aromatic Nucleophilic Substitution Studies

  • Studies have focused on the reactions of 4-methoxy-2,6-dinitrobenzoic acid in different environments, observing the formation of intermediate complexes and anionic σ-complexes in these reactions (Hasegawa, 1983).

Chemical Synthesis and Derivative Analysis

  • The compound has been used to synthesize various derivatives, such as N-alkoxy-3,5-dinitro-4-aminobenzoic acid esters, which have been characterized and studied for their acid properties, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010).

Biological and Environmental Studies

  • In biological studies, certain strains of Pseudomonas putida have been shown to metabolize 4-methoxy-2,6-dinitrobenzoic acid, leading to the production of methanol and other products (Donnelly & Dagley, 1980).

Kinetic Analysis in Chemical Reactions

  • The kinetics of formation and decomposition of intermediate complexes in reactions involving 4-methoxy-2,6-dinitrobenzoic acid derivatives have been studied to understand their chemical behavior in various conditions (Hasegawa, 1984).

Correction of Previous Synthesis Methods

  • Research has also focused on correcting previously reported synthesis methods of derivatives of 4-methoxy-2,6-dinitrobenzoic acid, highlighting the importance of accurate reporting in chemical synthesis (Monk et al., 2003).

Electrophilic Reactivity Studies

  • The electrophilic reactivity of derivatives of 4-methoxy-2,6-dinitrobenzoic acid has been kinetically investigated, revealing insights into the behavior of these compounds under different chemical conditions (Cottyn et al., 2009).

Structural Chemistry and Synthesis

  • The structural chemistry of derivatives of 4-methoxy-2,6-dinitrobenzoic acid has been explored, including the synthesis and discussion of its complex molecular structures (Baudoux et al., 1998).

Labeling Techniques in Chemistry

  • Techniques for regioselective labeling of compounds using derivatives of 4-methoxy-2,6-dinitrobenzoic acid have been developed, which are crucial in various chemical analysis methods (Cǎproiu et al., 1999).

Catalysis and Synthesis

  • The compound has been used in catalytic studies to facilitate the synthesis of biaryl and aryl–alkyl sulfides, demonstrating its role in facilitating specific chemical reactions (Sharma & Peddinti, 2017).

Studies on Carbocation Intermediates

  • Research has also been conducted on the behavior of 4-methoxy-2,6-dinitrobenzoic acid derivatives in the formation of carbocation intermediates in certain chemical reactions (Amyes & Richard, 1990).

Safety And Hazards

The safety and hazards of 4-Methoxy-2,6-dinitrobenzoic acid are not well-documented. However, related compounds such as 4-methoxybenzoic acid are harmful if swallowed and cause skin and eye irritation7.


Future Directions

The future directions of 4-Methoxy-2,6-dinitrobenzoic acid are not well-documented. However, it is available for research use1, suggesting that it may have potential applications in various scientific fields. Further research is needed to explore these possibilities.


properties

IUPAC Name

4-methoxy-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-4-2-5(9(13)14)7(8(11)12)6(3-4)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLQYRJLNSXMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376607
Record name 4-methoxy-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,6-dinitrobenzoic acid

CAS RN

95192-59-9
Record name 4-Methoxy-2,6-dinitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95192-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Segura, JF Bunnett, L Villanova - The Journal of Organic …, 1985 - ACS Publications
Kinetics of decarboxylation, in water solution, of several 4-substituted 2, 6-dinitrobenzoic and 2-substituted 4, 6-dinitrobenzoic acids were determined, at several temperatures. The …
Number of citations: 36 pubs.acs.org
AV Samet, VN Marshalkin, KA Kislyi… - The Journal of …, 2005 - ACS Publications
1,3-Dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one, prepared by intramolecular displacement of nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, reacts with O- and S-…
Number of citations: 46 pubs.acs.org
J Fu, PE Savage, X Lu - Industrial & engineering chemistry …, 2009 - ACS Publications
We report herein the first kinetics studies of hydrothermal decarboxylation of a fully halogenated benzoic acid and a heterocyclic aromatic diacid. Decarboxylation was the only reaction …
Number of citations: 19 pubs.acs.org
G Zlotin, G Kislitsin, V Samet… - The Journal of …, 2000 - ACS Publications
Reactions of 1-R-2,4,6-trinitrobenenes (R = alkyl, protected aldehyde, aminocarbonyl, cyano groups, or isoxazole ring) with thiol salts were investigated. In most cases, these reactions …
Number of citations: 48 pubs.acs.org
P Segura - The Journal of Organic Chemistry, 1985 - ACS Publications
A new method to estimate ortho parameters suitable to factor the ordinary electronic effect in the correlation analysis of the ortho effect is described. It is based on calculated MO …
Number of citations: 26 pubs.acs.org

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